Fmoc-L-Glu-pNA: A Comprehensive Technical Guide for Researchers
Fmoc-L-Glu-pNA: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of the chemical properties and applications of Fmoc-L-Glu-pNA (Nα-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-p-nitroanilide), a chromogenic substrate pivotal for enzymatic assays in research and drug development.
Core Chemical Properties
Fmoc-L-Glu-pNA is a synthetic peptide derivative widely utilized in the study of proteases that exhibit specificity for glutamic acid residues. Its core structure comprises the L-glutamic acid amino acid, protected at the alpha-amino group by a fluorenylmethoxycarbonyl (Fmoc) group and modified at the gamma-carboxyl group with a p-nitroaniline (pNA) chromophore.
| Property | Value | References |
| Chemical Name | Nα-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-p-nitroanilide | [1] |
| Synonyms | Fmoc-L-glutamyl p-nitroanilide | [1] |
| CAS Number | 185547-51-7 | [2][3] |
| Molecular Formula | C₂₆H₂₃N₃O₇ | [2] |
| Molecular Weight | 489.48 g/mol | |
| Appearance | White to off-white or yellow crystalline powder | |
| Purity | ≥98% (typically determined by HPLC) | |
| Melting Point | 219-225 °C | |
| Optical Rotation | [α]D²⁰ = -33 ± 2º (c=1 in DMF) |
Solubility and Storage
Proper handling and storage of Fmoc-L-Glu-pNA are crucial for maintaining its integrity and ensuring reproducible experimental results.
| Parameter | Details | References |
| Solubility | Soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). A stock solution of 10 mM in DMSO is commonly used for enzyme assays. For Fmoc-D-Glu-OH, a related compound, solubility in DMSO is reported as 100 mg/mL with the need for sonication. | |
| Storage | Store lyophilized powder at 4°C for short-term and at -20°C for long-term storage. Stock solutions in DMSO should be stored at -20°C and protected from light. |
Enzymatic Hydrolysis and Detection
Fmoc-L-Glu-pNA serves as a key tool for monitoring the activity of specific proteases. The principle of its use in enzymatic assays is based on the cleavage of the amide bond between the glutamic acid residue and the p-nitroaniline moiety. This enzymatic hydrolysis releases p-nitroaniline, a chromophore that exhibits strong absorbance at 405 nm. The rate of pNA release, monitored over time, is directly proportional to the enzyme's activity.
The primary enzymes that are known to cleave at the carboxyl side of glutamic acid residues and are therefore prime candidates for assays using Fmoc-L-Glu-pNA include:
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Staphylococcus aureus V8 Protease (Endoproteinase Glu-C): This serine protease displays high specificity for cleaving peptide bonds on the C-terminal side of glutamic acid residues. In ammonium bicarbonate or ammonium acetate buffers, its specificity is primarily directed towards glutamyl bonds.
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Glutamyl Endopeptidase from Bacillus licheniformis: This enzyme also exhibits a strong preference for cleaving at glutamic acid residues.
Experimental Protocol: Glutamyl Endopeptidase Activity Assay
This protocol provides a detailed methodology for determining the activity of glutamyl endopeptidases, such as Staphylococcus aureus V8 protease, using Fmoc-L-Glu-pNA. This procedure is adapted from established protocols for similar chromogenic substrates.
Materials and Reagents
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Fmoc-L-Glu-pNA
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Glutamyl endopeptidase (e.g., Staphylococcus aureus V8 protease)
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Dimethyl sulfoxide (DMSO)
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, or 50 mM Ammonium Bicarbonate, pH 7.8)
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96-well microplate
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Microplate reader capable of measuring absorbance at 405 nm
Procedure
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Preparation of Reagents:
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Fmoc-L-Glu-pNA Stock Solution (10 mM): Dissolve the appropriate amount of Fmoc-L-Glu-pNA in DMSO to achieve a final concentration of 10 mM. Store this stock solution in aliquots at -20°C, protected from light.
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Enzyme Stock Solution: Prepare a stock solution of the glutamyl endopeptidase in the assay buffer. The optimal concentration should be determined empirically to ensure a linear rate of reaction for the desired assay duration. Store the enzyme solution as recommended by the manufacturer, typically at -20°C or -80°C.
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Working Substrate Solutions: On the day of the experiment, dilute the 10 mM Fmoc-L-Glu-pNA stock solution with assay buffer to prepare a range of working concentrations. This is particularly important for determining kinetic parameters (Km and Vmax). For routine assays, a concentration at or above the Km value is recommended.
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Working Enzyme Solution: Dilute the enzyme stock solution to the desired final concentration in pre-warmed assay buffer immediately before use.
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Assay Setup:
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Set up the reactions in a 96-well microplate. Each reaction should have a final volume of 200 µL.
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To each well, add 180 µL of the working substrate solution.
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Include appropriate controls:
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Blank: 180 µL of working substrate solution and 20 µL of assay buffer (no enzyme).
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Negative Control: If screening for inhibitors, include a control with the enzyme and substrate but no inhibitor.
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Enzymatic Reaction and Measurement:
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Pre-incubate the microplate containing the substrate solutions at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.
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Initiate the reaction by adding 20 µL of the working enzyme solution to each well.
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Immediately place the microplate in the reader and begin monitoring the increase in absorbance at 405 nm.
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Take readings at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.
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Data Analysis:
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Subtract the absorbance readings of the blank from all other readings.
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Plot the absorbance at 405 nm versus time for each reaction.
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Determine the initial velocity (V₀) of the reaction from the linear portion of the curve (ΔAbs/min).
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The rate of p-nitroaniline release can be calculated using the Beer-Lambert law:
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Rate (mol/min) = (ΔAbs/min) / ε
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Where ε is the molar extinction coefficient of p-nitroaniline at 405 nm (approximately 10,000 M⁻¹cm⁻¹).
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To determine the kinetic parameters (Km and Vmax), plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis.
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Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the key experimental workflows.
Caption: Experimental workflow for the glutamyl endopeptidase assay.
Caption: Principle of the chromogenic assay using Fmoc-L-Glu-pNA.
